4-ethoxy-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
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Overview
Description
The compound “4-ethoxy-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and an ethoxy group attached to a benzamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Drug Synthesis and Characterization
Research on related pyrimidine derivatives has demonstrated their potential in the synthesis of radiopharmaceuticals and neuroleptics. For example, studies have shown methods for high-yield synthesis of precursors for imaging agents in neuroscience, highlighting the importance of pyrimidine structures in developing diagnostic tools (Bobeldijk et al., 1990). Another study focused on the synthesis and characterization of benzamides with potential neuroleptic activity, indicating the therapeutic promise of pyrimidine-containing compounds (Iwanami et al., 1981).
Antiviral and Anticancer Research
Compounds with a pyrimidine core have been identified as isotype-selective histone deacetylase (HDAC) inhibitors, showing significant promise in cancer therapy. The design and biological evaluation of such compounds have revealed their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008). Another study demonstrated the synthesis of pyrazolopyrimidines derivatives exhibiting both anticancer and anti-5-lipoxygenase activities, suggesting the versatility of pyrimidine derivatives in medicinal chemistry (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
It is known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which is a part of the compound’s structure, can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These targets play crucial roles in pain perception and growth regulation, respectively.
Mode of Action
The pyrrolidine ring, a key component of the compound, is known to contribute to the stereochemistry of the molecule . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These enzymes are involved in various biochemical pathways, including signal transduction, energy production, and cell adhesion.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been shown to have antioxidative and antibacterial properties .
Future Directions
Properties
IUPAC Name |
4-ethoxy-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-3-27-17-8-6-16(7-9-17)20(26)22-11-10-21-18-14-19(24-15(2)23-18)25-12-4-5-13-25/h6-9,14H,3-5,10-13H2,1-2H3,(H,22,26)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCQJEOERDSSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC(=N2)C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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